molecular formula C5H4Br2F2N2 B13472122 5-bromo-1-(bromodifluoromethyl)-2-methyl-1H-imidazole

5-bromo-1-(bromodifluoromethyl)-2-methyl-1H-imidazole

Cat. No.: B13472122
M. Wt: 289.90 g/mol
InChI Key: IIBNOKBWUQVKKU-UHFFFAOYSA-N
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Description

5-Bromo-1-(bromodifluoromethyl)-2-methyl-1H-imidazole is a chemical compound belonging to the imidazole family Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring

Preparation Methods

Chemical Reactions Analysis

5-Bromo-1-(bromodifluoromethyl)-2-methyl-1H-imidazole undergoes various chemical reactions, including:

Common reagents used in these reactions include halogenating agents, reducing agents like sodium borohydride, and oxidizing agents such as potassium permanganate. The major products formed depend on the specific reaction pathway chosen.

Scientific Research Applications

5-Bromo-1-(bromodifluoromethyl)-2-methyl-1H-imidazole has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 5-bromo-1-(bromodifluoromethyl)-2-methyl-1H-imidazole involves its interaction with specific molecular targets. The bromine and bromodifluoromethyl groups can form strong bonds with various biological molecules, potentially inhibiting or modifying their functions. This interaction can affect cellular pathways and processes, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar compounds to 5-bromo-1-(bromodifluoromethyl)-2-methyl-1H-imidazole include other brominated imidazoles and fluorinated imidazoles. These compounds share structural similarities but differ in their specific substituents, which can lead to variations in their chemical reactivity and biological activities. For example:

Properties

Molecular Formula

C5H4Br2F2N2

Molecular Weight

289.90 g/mol

IUPAC Name

5-bromo-1-[bromo(difluoro)methyl]-2-methylimidazole

InChI

InChI=1S/C5H4Br2F2N2/c1-3-10-2-4(6)11(3)5(7,8)9/h2H,1H3

InChI Key

IIBNOKBWUQVKKU-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(N1C(F)(F)Br)Br

Origin of Product

United States

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